NT113

Glioblastoma EGFRvIII Xenograft

First-generation EGFR inhibitors exhibit poor blood-brain barrier penetration, limiting glioblastoma research. NT113 overcomes this: brain-to-plasma ratio >4, superior intracranial survival vs erlotinib/lapatinib. • Pan-ERBB inhibitor: IC50 0.4 nM (EGFR), 4.18 nM (HER2), 2.08 nM (HER4), 4.35 nM (EGFR T790M) • Efficacious in GBM6 intracranial PDX models resistant to first-gen inhibitors • ≥98% purity; global shipping available

Molecular Formula C27H25ClFN5O2
Molecular Weight 505.9784
CAS No. 1398833-56-1
Cat. No. B609667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNT113
CAS1398833-56-1
SynonymsNT113;  NT-113;  NT 113.
Molecular FormulaC27H25ClFN5O2
Molecular Weight505.9784
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl
InChIInChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)
InChIKeyNQSNDWQDQPMUOC-JTOSHVFGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NT113 (CAS 1398833-56-1): Irreversible Pan-ERBB Inhibitor with Quantified CNS Biodistribution


NT113 (CAS 1398833-56-1) is an irreversible pan-ERBB inhibitor optimized for central nervous system (CNS) biodistribution [1]. It is a quinazolinyl acrylamide derivative designed to covalently bind and inhibit ERBB family receptor tyrosine kinases, including EGFR, HER2, and HER4, which are frequently dysregulated in solid tumors such as glioblastoma (GBM) [2]. Preclinical evaluations demonstrate that NT113 achieves significantly higher brain-to-plasma ratios than clinically established EGFR inhibitors, providing a mechanistic basis for its enhanced activity against intracranial tumor models [3].

1

CNS-penetrant ERBB pathway inhibition study fit

2

Irreversible covalent target engagement research context

3

Intracranial xenograft and orthotopic GBM model support

Why CNS Penetrance Precludes Simple NT113 Substitution with Erlotinib or Lapatinib


Generic substitution of NT113 with other EGFR or ERBB inhibitors such as erlotinib or lapatinib is not scientifically justified due to profound differences in CNS biodistribution. First-generation EGFR inhibitors like erlotinib exhibit limited blood-brain barrier penetration, a critical shortcoming for treating intracranial malignancies such as glioblastoma [1]. In contrast, NT113 is specifically engineered for CNS accumulation, achieving brain-to-plasma ratios >4 in pharmacokinetic studies and significantly higher intracranial tumor-to-plasma ratios relative to erlotinib [2]. This enhanced CNS exposure translates directly into superior survival benefit in head-to-head intracranial xenograft experiments [3].

CNS Exposure

Erlotinib and lapatinib show reported limited brain-to-plasma partitioning; CNS exposure profile may not transfer.

Mechanism

Reversible EGFR/HER2 inhibitors lack irreversible pan-ERBB covalent binding; target-suppression duration may differ.

Target Coverage

EGFR-selective or dual EGFR/HER2 profiles may not replicate pan-ERBB (EGFR/HER2/HER4) blockade context.

Quantitative Differentiation of NT113 Against Key Comparators: Head-to-Head CNS Pharmacokinetic and Efficacy Data


NT113 vs. Erlotinib and Lapatinib: Head-to-Head Survival Benefit in EGFRvIII-Amplified Intracranial GBM Model

In a head-to-head comparison using the intracranial GBM6 xenograft model (EGFRvIII-amplified, wild-type PTEN), NT113 (10 mg/kg/day) conferred significant survival benefit, whereas erlotinib (100 mg/kg/day) provided no survival benefit. Mice receiving NT113 survived significantly longer than those receiving erlotinib, with a p-value <0.001 [1]. This same GBM6 model was previously shown to be non-responsive to erlotinib [2].

Survival benefit vs. erlotinib
Head-to-head
Reported significant survival benefit (p<0.05) for NT113; erlotinib showed no benefit
Supports CNS model-response differentiation from erlotinib
Intracranial GBM6 EGFRvIII-amplified model; 10× higher erlotinib dose
Glioblastoma EGFRvIII Xenograft Survival Analysis

Quantified CNS Biodistribution: NT113 Brain-to-Plasma Ratio >4 vs. Erlotinib's Limited Penetration

In pharmacokinetic studies, oral NT113 administration resulted in brain/plasma ratios >4 at 2, 4, and 24 hours post-dose, indicating significant and sustained CNS exposure [1]. In contrast, direct tissue analysis revealed significantly higher normal brain-to-plasma and intracranial tumor-to-plasma ratios for NT113 compared to erlotinib, with NT113 showing superior partitioning to intracranial tissue compartments [2].

Brain-to-plasma ratio
Head-to-head
>4
Reported higher and sustained CNS partitioning vs. erlotinib
Oral mouse PK; 2–24 h tissue analysis
Pharmacokinetics Blood-Brain Barrier CNS Penetration HPLC

Biochemical Potency Profile: NT113 Pan-ERBB IC50 Values vs. Erlotinib's EGFR Selectivity

NT113 is an irreversible pan-ERBB inhibitor with IC50 values of 0.4 nM (EGFR), 4.35 nM (EGFR T790M), 4.18 nM (HER2/ERBB2), and 2.08 nM (HER4/ERBB4) . In contrast, erlotinib is a reversible EGFR-selective inhibitor with an IC50 of 2 nM for EGFR but lacks significant activity against HER2 or HER4 [1]. Lapatinib is a reversible dual EGFR/HER2 inhibitor with IC50 values of 10.8 nM (EGFR) and 9.2 nM (HER2) [2].

Pan-ERBB IC50 profile
Cross-study comparable
EGFR 0.4 nM; HER2 4.18 nM; HER4 2.08 nM; T790M 4.35 nM
Reported broader target coverage vs. erlotinib (EGFR-only) or lapatinib (EGFR/HER2)
Biochemical kinase assays
Kinase Inhibition IC50 EGFR HER2 HER4

Irreversible Binding Mechanism Differentiates NT113 from Reversible EGFR Inhibitors Erlotinib and Lapatinib

NT113 is an irreversible pan-ERBB inhibitor, forming a covalent bond with a conserved cysteine residue in the kinase domain [1]. This contrasts with erlotinib and lapatinib, both of which are reversible inhibitors. Irreversible inhibition can lead to prolonged pharmacodynamic effects and potentially overcome resistance mechanisms associated with reversible inhibitor dissociation [2].

Irreversible binding
Class-level
Covalent quinazolinyl acrylamide scaffold
May support prolonged pharmacodynamic context vs. reversible inhibitors
Mechanism-class inference; target-engagement duration requires validation
Irreversible Inhibitor Covalent Binding Target Engagement

Optimal NT113 Research Applications Based on CNS Pharmacokinetic and Efficacy Evidence


Intracranial Glioblastoma Xenograft Studies Requiring High CNS Exposure

NT113 is specifically optimized for use in orthotopic intracranial glioblastoma models, including patient-derived xenografts (PDXs) with EGFR amplification or EGFRvIII expression. Its brain/plasma ratio >4 [1] and superior tumor-to-plasma partitioning relative to erlotinib [2] make it a preferred tool compound for studies where achieving therapeutically relevant CNS concentrations is critical.

Investigating Erlotinib- or Lapatinib-Resistant GBM Models

NT113 demonstrates significant survival benefit in the GBM6 intracranial xenograft model, which is resistant to erlotinib and minimally responsive to lapatinib [3]. This makes NT113 a valuable compound for probing mechanisms of resistance to first-generation EGFR inhibitors and for evaluating pan-ERBB blockade in refractory GBM settings.

Pan-ERBB Pathway Inhibition in CNS Malignancies

With IC50 values in the sub-nanomolar to low nanomolar range against EGFR, HER2, HER4, and EGFR T790M , NT113 enables simultaneous blockade of multiple ERBB family members. This broad inhibition profile is suited for in vitro and in vivo studies of tumors with heterogeneous ERBB activation or compensatory signaling, where selective EGFR inhibitors like erlotinib may be insufficient.

Application
Selection Property
Validation Focus
Intracranial GBM xenograft studies
CNS exposure context
Brain-to-plasma and tumor-to-plasma partitioning review
Erlotinib/lapatinib-resistant GBM model research
Model-response differentiation
Survival endpoint and resistance-mechanism interpretation
Pan-ERBB pathway inhibition in CNS malignancies
Kinase selectivity review
EGFR/HER2/HER4 target engagement and compensatory signaling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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